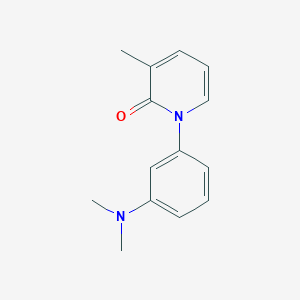
1-(3-(Dimethylamino)phenyl)-3-methylpyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- is a heterocyclic compound that features a pyridinone core substituted with a dimethylamino phenyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- typically involves the condensation of 3-(dimethylamino)benzaldehyde with 3-methyl-2-pyridone under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced compounds, and substituted analogs with various functional groups replacing the dimethylamino group.
科学研究应用
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its activity against certain cancer cell lines.
Materials Science: It is used in the synthesis of polymers and materials with specific electronic and optical properties.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
作用机制
The mechanism of action of 2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and receptors, leading to its antitumor activity . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting cellular processes.
相似化合物的比较
Similar Compounds
- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile
- 1-(3-Dimethylamino)propyl indolin-2-one derivatives
Uniqueness
2(1H)-PYRIDINONE, 1-[3-(DIMETHYLAMINO)PHENYL]-3-METHYL- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyridinone core with a dimethylamino phenyl group and a methyl group makes it a versatile compound for various applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H16N2O |
|---|---|
分子量 |
228.29 g/mol |
IUPAC 名称 |
1-[3-(dimethylamino)phenyl]-3-methylpyridin-2-one |
InChI |
InChI=1S/C14H16N2O/c1-11-6-5-9-16(14(11)17)13-8-4-7-12(10-13)15(2)3/h4-10H,1-3H3 |
InChI 键 |
MDLJJBGOLSFVRB-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CN(C1=O)C2=CC(=CC=C2)N(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


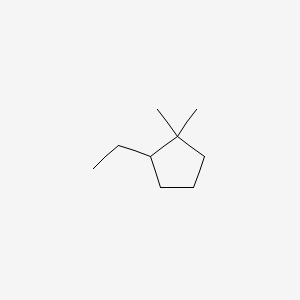

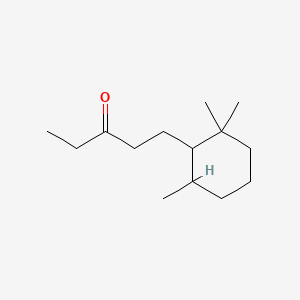
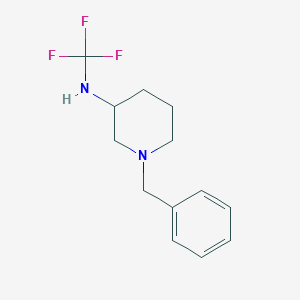
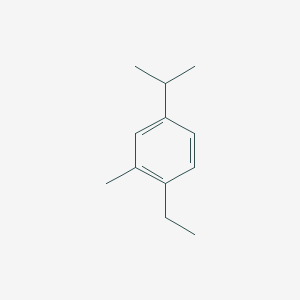
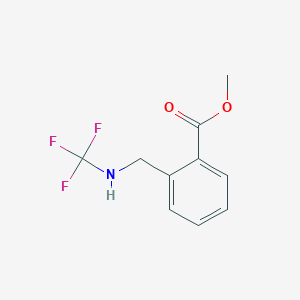
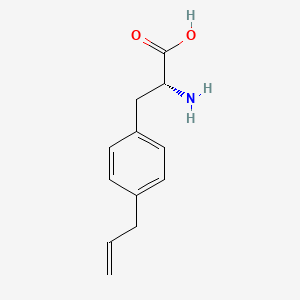

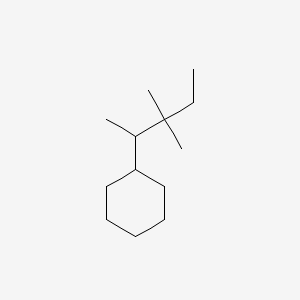
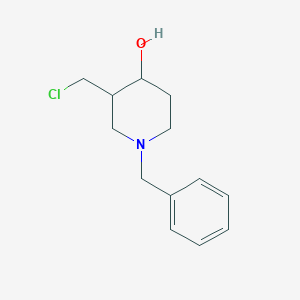
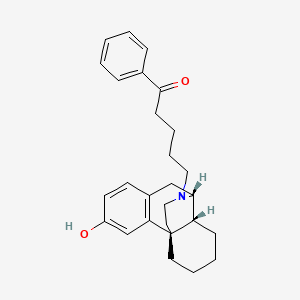
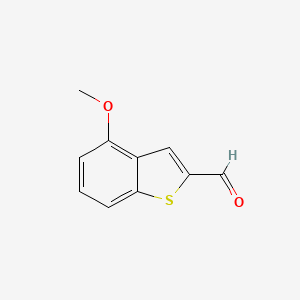
![2H-1,2,3-Triazolo[4,5-f]quinoxaline](/img/structure/B13953029.png)
![7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-sulfonyl chloride](/img/structure/B13953035.png)
